Cas no 2227821-20-5 (rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a 4-chlorothiophene moiety and a carboxylic acid functional group. Its stereospecific structure, with defined (1R,3R) configuration, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of agrochemicals and pharmaceuticals. The presence of the chlorothiophene group enhances its reactivity in cross-coupling reactions, while the cyclopropane ring contributes to conformational rigidity, potentially improving binding affinity in target applications. The carboxylic acid functionality allows for further derivatization, enabling its use in amide or ester formation. This compound is suited for research requiring precise stereochemical control and functional group versatility.
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2227821-20-5 structure
商品名:rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS番号:2227821-20-5
MF:C10H11ClO2S
メガワット:230.711140871048
CID:6276603
PubChem ID:165754152

rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1993106
    • 2227821-20-5
    • インチ: 1S/C10H11ClO2S/c1-10(2)7(8(10)9(12)13)6-3-5(11)4-14-6/h3-4,7-8H,1-2H3,(H,12,13)/t7-,8+/m1/s1
    • InChIKey: KVCQFCBAOMOTOI-SFYZADRCSA-N
    • ほほえんだ: ClC1=CSC(=C1)[C@@H]1[C@@H](C(=O)O)C1(C)C

計算された属性

  • せいみつぶんしりょう: 230.0168285g/mol
  • どういたいしつりょう: 230.0168285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 65.5Ų

rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1993106-0.5g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
0.5g
$1591.0 2023-09-16
Enamine
EN300-1993106-0.25g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
0.25g
$1525.0 2023-09-16
Enamine
EN300-1993106-5g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
5g
$4806.0 2023-09-16
Enamine
EN300-1993106-1.0g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
1g
$1658.0 2023-05-31
Enamine
EN300-1993106-0.1g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
0.1g
$1459.0 2023-09-16
Enamine
EN300-1993106-0.05g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
0.05g
$1393.0 2023-09-16
Enamine
EN300-1993106-1g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
1g
$1658.0 2023-09-16
Enamine
EN300-1993106-5.0g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
5g
$4806.0 2023-05-31
Enamine
EN300-1993106-2.5g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
2.5g
$3249.0 2023-09-16
Enamine
EN300-1993106-10.0g
rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
2227821-20-5
10g
$7128.0 2023-05-31

rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

Rac-(1R,3R)-3-(4-Chlorothiophen-2-yl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview

Rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid, with the CAS number 2227821-20-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclopropane ring with a thiophene moiety and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The core structure of this compound is a cyclopropane ring, which is highly strained due to its triangular geometry. This strain contributes to the reactivity of the molecule, making it an interesting subject for studies on ring-opening reactions and stereochemistry. The cyclopropane ring is substituted at position 1 with a carboxylic acid group and at position 3 with a 4-chlorothiophen-2-yl group. The thiophene ring introduces aromaticity and electron-withdrawing effects, which can influence the electronic properties of the molecule. The chlorine substituent further modulates these effects, adding another layer of complexity to the molecule's behavior.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have developed efficient synthetic routes to access this molecule, often employing organometallic catalysts and palladium-mediated coupling reactions. These methods have improved the yield and purity of the compound, making it more accessible for further research. The stereochemistry of the molecule has also been a topic of interest, with investigations into the relationship between its configuration and its biological activity.

In terms of biological activity, Rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid has shown promise as a potential lead compound in drug discovery. Its ability to interact with various biological targets, such as enzymes and receptors, has been explored in vitro and in vivo models. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as an anticancer agent.

The unique combination of functional groups in this molecule also makes it an attractive candidate for materials science applications. For example, its cyclopropane ring could serve as a building block for constructing novel materials with specific mechanical or electronic properties. Additionally, the thiophene moiety could contribute to conjugation effects, potentially making this compound useful in organic electronics or optoelectronic devices.

From an environmental perspective, understanding the degradation pathways and ecological impact of Rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is crucial for its safe handling and disposal. Recent research has examined its biodegradability under various conditions, providing insights into its persistence in different ecosystems.

In conclusion, Rac-(1R,3R)-3-(4-chlorothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No: 2278099689) is a multifaceted compound with significant potential across multiple disciplines. Its complex structure offers opportunities for both fundamental research and applied development. As ongoing studies continue to uncover new aspects of its properties and applications, this compound remains at the forefront of scientific innovation.

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